Cas no 1821740-06-0 ((3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate)

(3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a trifluoromethyl group and a benzyl substituent. Its stereochemically defined (3S,4S) configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester functionality allows for further derivatization. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its rigid pyrrolidine scaffold and electron-withdrawing properties. High purity and well-characterized stereochemistry ensure reproducibility in synthetic applications. Its structural features make it a versatile building block for medicinal chemistry and agrochemical research.
(3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate structure
1821740-06-0 structure
Product name:(3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
CAS No:1821740-06-0
MF:C15H18F3NO2
MW:301.304134845734
CID:4823290

(3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
    • Ethyl (3R,4R)-1-benzyl-4-(trifluoromethyl)-tetrahydro-1H-pyrrole-3-carboxylate
    • ethyl (3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
    • trans-1-benzyl-4-trifluoromethylpyrrolidine-3-carboxylic acid ethyl ester
    • Inchi: 1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13-/m1/s1
    • InChI Key: SJIVVBIUXVKZDK-CHWSQXEVSA-N
    • SMILES: FC([C@@H]1CN(CC2C=CC=CC=2)C[C@H]1C(=O)OCC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 353
  • XLogP3: 3.1
  • Topological Polar Surface Area: 29.5

(3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A109008701-5g
(3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
1821740-06-0 97%
5g
$8180.70 2023-09-02
Alichem
A109008701-1g
(3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
1821740-06-0 97%
1g
$3316.50 2023-09-02

(3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate Related Literature

Additional information on (3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Introduction to (3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS No. 1821740-06-0)

{(3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate}, identified by its CAS number 1821740-06-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyrrolidine class, characterized by a six-membered nitrogen-containing heterocycle, which is a common motif in biologically active molecules. The presence of chiral centers at the (3S,4S) positions and functional groups such as an ethyl group, a benzyl moiety, and a trifluoromethyl group contributes to its unique chemical properties and potential biological activities.

The (3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate molecule exhibits a high degree of stereochemical complexity, which is critical for its interaction with biological targets. The stereoisomers of this compound can exhibit markedly different pharmacological profiles, making the precise control of stereochemistry essential during synthetic and pharmaceutical development processes. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in many drug candidates, a feature that has been extensively studied in recent years for optimizing therapeutic efficacy.

In recent years, there has been a surge in research focused on developing novel scaffolds for treating various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and cancer. Pyrrolidine derivatives have emerged as a promising class of compounds due to their ability to modulate key biological pathways. Among these derivatives, (3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate has been investigated for its potential role in inhibiting enzymes involved in inflammatory responses and cell proliferation. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by targeting specific signaling cascades.

The synthesis of (3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves multi-step organic transformations that require careful optimization to achieve high enantioselectivity and yield. The introduction of the benzyl group at the 1-position and the ethyl group at the 3-position enhances the solubility and bioavailability of the molecule, which are critical factors for its pharmacokinetic profile. Additionally, the presence of the trifluoromethyl group at the 4-position imparts lipophilicity, which can improve membrane permeability and target engagement.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of (3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate with biological targets such as enzymes and receptors. These studies have revealed that the compound interacts with key residues in its binding pocket through hydrogen bonding networks and hydrophobic interactions. The chiral center at the (3S) position plays a crucial role in determining the orientation of the molecule within the active site, thereby influencing its biological activity.

The potential therapeutic applications of (3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate are further supported by experimental data from preclinical studies. In vitro assays have demonstrated that this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central mediators of inflammation and pain responses, making them attractive targets for drug development. Moreover, animal models have shown promising results regarding its ability to reduce inflammatory markers in vivo.

The structural features of (3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate also make it an interesting candidate for further derivatization to explore new chemical space. By modifying substituents such as the benzyl group or introducing additional functional groups like carboxylic acids or amides, researchers can generate novel analogs with enhanced potency or selectivity. Such structural modifications are often guided by high-throughput screening (HTS) data and molecular docking studies to identify lead compounds with optimized pharmacological profiles.

The synthesis of chiral pyrrolidine derivatives like (3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate presents unique challenges due to their sensitivity to racemization during purification and handling. Advanced techniques such as asymmetric hydrogenation or enzymatic resolution are often employed to achieve high enantiopurity. These methods not only ensure the integrity of the compound but also enhance its pharmacological activity by minimizing the presence of inactive or less active enantiomers.

Recent research has also highlighted the importance of understanding the metabolic fate of pyrrolidine derivatives like (3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate to optimize their therapeutic potential. Metabolic studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) have identified key pathways involved in drug metabolism. These insights are crucial for designing compounds that exhibit improved bioavailability and reduced susceptibility to metabolic degradation.

The future direction of research on (3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate includes exploring its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Pyrrolidine derivatives have shown promise in modulating neurotransmitter systems relevant to these conditions. Further investigation into their mechanisms of action could lead to novel therapeutic strategies that address unmet medical needs.

In conclusion,(3S,4S)-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxyllate (CAS No. 1821740-06-0) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of stereochemistry and functional groups makes it an attractive scaffold for drug discovery efforts aimed at treating inflammation-related diseases and neurological disorders. Continued research into its synthesis، pharmacology، and metabolism will further elucidate its therapeutic value и expand its utility in medicinal chemistry.

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